2,6-dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide
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Overview
Description
“2,6-dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in various pharmaceuticals and biologically active compounds . The molecule also contains a thiazole ring, which is known to exhibit diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzamides are typically synthesized from the corresponding carboxylic acids and amine derivatives . The thiazole ring can be formed through a variety of methods, including the reaction of alpha-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the benzamide moiety could undergo reactions typical of amides, such as hydrolysis. The thiazole ring might participate in electrophilic or nucleophilic substitution reactions .Scientific Research Applications
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. DMPT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPT has been found to have a positive effect on the growth and development of aquatic animals, making it a potential candidate for use in aquaculture.
Mechanism of Action
Target of Action
Compounds with similar structures such as indole derivatives and thiazoles have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
DMPT has several advantages for use in lab experiments. It is a cost-effective and readily available compound that can be synthesized using a simple method. Additionally, DMPT has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various fields of scientific research. However, DMPT also has some limitations. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of DMPT is not fully understood, which may limit its potential use in some areas of research.
Future Directions
There are several potential future directions for research on DMPT. One area of research could focus on further elucidating the mechanism of action of DMPT. This could help to identify new potential applications for DMPT in various fields of scientific research. Another area of research could focus on optimizing the synthesis method for DMPT to improve the overall yield and purity of the compound. Additionally, future research could focus on investigating the potential use of DMPT in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on investigating the potential use of DMPT in aquaculture to improve the growth and development of aquatic animals.
Synthesis Methods
DMPT can be synthesized using a simple and cost-effective method. The synthesis involves the condensation of 2,6-dimethoxybenzaldehyde with 4-methyl-2-phenylthiazol-5-amine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with benzoyl chloride to obtain DMPT. The overall yield of the synthesis is around 70%.
properties
IUPAC Name |
2,6-dimethoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(26-20(22-13)14-8-5-4-6-9-14)12-21-19(23)18-15(24-2)10-7-11-16(18)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNLGVUALCDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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